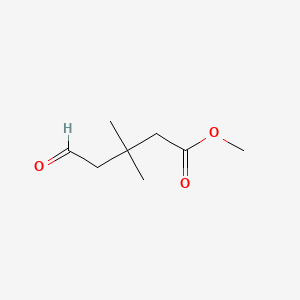
Methyl 3,3-dimethyl-5-oxovalerate
Cat. No. B8753633
Key on ui cas rn:
77514-26-2
M. Wt: 158.19 g/mol
InChI Key: POSHLXMCOVQXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750769
Procedure details


A mixture of methyl 5-bromo-3,3-dimethylpentanoate (5.0 g), pyridine-N-oxide (4.49 g), sodium bicarbonate (3.77 g) and toluene (30 cm3) was heated at the reflux temperature with vigorous agitation for a period of 14 hours. After cooling the mixture to the ambient temperature, water (20 cm3), saturated ammonium carbonate solution (20 cm3) and toluene (50 cm3) were added and the aqueous phase separated and extracted with toluene (3×75 cm3). The toluene extracts were added to the main organic phase and the whole dried over anhydrous magnesium sulphate concentrated by evaporation of the more volatile components under reduced pressure. The residual liquid was purified by Kugelrohr distillation (130° C./water pump pressure) to give methyl 3,3-dimethyl-5-oxopentanoate in 63% yield.
Name
methyl 5-bromo-3,3-dimethylpentanoate
Quantity
5 g
Type
reactant
Reaction Step One







Yield
63%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([CH3:11])([CH3:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].[N+]1([O-:18])C=CC=CC=1.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[NH4+].[NH4+]>C1(C)C=CC=CC=1.O>[CH3:10][C:4]([CH3:11])([CH2:3][CH:2]=[O:18])[CH2:5][C:6]([O:8][CH3:9])=[O:7] |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
methyl 5-bromo-3,3-dimethylpentanoate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(CC(=O)OC)(C)C
|
|
Name
|
|
|
Quantity
|
4.49 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+]1(=CC=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
3.77 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at the reflux temperature with vigorous agitation for a period of 14 hours
|
|
Duration
|
14 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene (3×75 cm3)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The toluene extracts were added to the main organic phase
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the whole dried over anhydrous magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation of the more volatile components under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residual liquid was purified by Kugelrohr distillation (130° C./water pump pressure)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(=O)OC)(CC=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
